Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
Description
BenchChem offers high-quality Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3 |
InChI Key |
LHWMQSVCKRCWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Applications of 4-(3-aminopropyl)phenylacetic acid tert-butyl ester in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents.[1] 4-(3-aminopropyl)phenylacetic acid tert-butyl ester emerges as a highly versatile scaffold, uniquely equipped for the demands of contemporary drug design. Its structure thoughtfully combines a privileged phenylacetic acid core, a reactive primary amine for diverse derivatization, and a sterically hindered tert-butyl ester that serves as a robust protecting group.[2][3] This guide provides an in-depth exploration of the strategic applications of this building block, elucidating its role in constructing compound libraries for structure-activity relationship (SAR) studies, its utility in creating complex molecular architectures through orthogonal synthesis, and its potential as a sophisticated linker in novel therapeutic modalities. We will detail field-proven experimental protocols, offer insights into the causality behind synthetic choices, and present data-driven summaries to empower researchers in leveraging this compound to its fullest potential.
Molecular Architecture and Strategic Value
The efficacy of 4-(3-aminopropyl)phenylacetic acid tert-butyl ester as a synthetic intermediate stems from the distinct roles of its three primary structural components. Understanding these components is key to unlocking its full potential in a research setting.
-
The Phenylacetic Acid Core: Phenylacetic acid and its derivatives are foundational motifs in a vast array of biologically active molecules, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4][5] This rigid core provides a reliable anchor for orienting functional groups in three-dimensional space, facilitating targeted interactions with biological macromolecules.
-
The (3-Aminopropyl) Side Chain: This flexible chain terminates in a nucleophilic primary amine, presenting a readily accessible "handle" for a wide range of chemical modifications. The propyl linker offers conformational flexibility, allowing the terminal amine to adopt optimal orientations for binding or subsequent reactions. Furthermore, the presence of a basic amino group can significantly influence a molecule's pharmacokinetic properties, such as solubility and cell permeability.[6]
-
The tert-Butyl Ester Protecting Group: The tert-butyl ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis.[2] Its significant steric bulk renders it stable to a wide array of reaction conditions, including basic and nucleophilic environments.[7] Crucially, it can be selectively and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which liberates the carboxylic acid for further functionalization.[8][9] This stability and selective lability are the basis for its use in orthogonal synthetic strategies.
Caption: Key functional components of the title building block.
The Power of Orthogonal Synthesis
The primary strategic advantage of this building block is its amenability to orthogonal synthesis. The term "orthogonality" in this context refers to the ability to perform reactions on one functional group without affecting the other, due to the use of non-interfering reaction conditions.[7] In this molecule, the primary amine can be selectively modified (e.g., through acylation) while the carboxylic acid remains protected as the tert-butyl ester. Subsequently, the ester can be deprotected under acidic conditions without disturbing the newly formed amide bond, revealing the carboxylic acid for a second, independent modification. This two-step, selective functionalization is a powerful tool for rapidly generating molecular diversity from a common intermediate.
Caption: Orthogonal synthesis workflow enabled by the building block.
Synthetic Applications and Methodologies
The true utility of a building block is demonstrated through its practical application in synthesis. Below are core protocols that form the basis of its use in drug discovery campaigns.
Application Case Study: Rapid Library Generation for SAR
A primary goal in early-stage drug discovery is to establish a structure-activity relationship (SAR) by synthesizing and testing a library of related compounds. 4-(3-aminopropyl)phenylacetic acid tert-butyl ester is an ideal starting point for such a campaign.
The general workflow involves two diversification steps:
-
First Diversification (R¹): The primary amine is acylated using a diverse set of carboxylic acids (R¹-COOH), creating a library of amides with the tert-butyl ester intact.
-
Second Diversification (R²): The resulting esters are deprotected, and the now-free carboxylic acid is coupled with a diverse set of amines (R²-NH₂), generating a matrix of unique, bifunctionalized molecules.
Caption: Workflow for generating a diverse compound library.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating standard practices for reaction monitoring and purification to ensure reproducibility and integrity of the final compounds.
Protocol 1: Amide Coupling at the Primary Amine
This procedure details the coupling of a generic carboxylic acid (R¹-COOH) to the primary amine of the title compound using HATU, a common and efficient peptide coupling reagent.
-
Materials:
-
4-(3-aminopropyl)phenylacetic acid tert-butyl ester (1.0 eq)
-
Carboxylic Acid (R¹-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-(3-aminopropyl)phenylacetic acid tert-butyl ester (1.0 eq) and the selected carboxylic acid (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting ester).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 eq) dropwise to the mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amine confirms reaction completion. A new, less polar spot should appear for the product amide.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure amide product.
-
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol describes the standard procedure for removing the tert-butyl protecting group to unmask the carboxylic acid.[10][11]
-
Materials:
-
tert-Butyl ester-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the tert-butyl ester starting material in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath. Expertise Insight: Running this reaction at 0 °C helps to control the exotherm and minimize potential side reactions for sensitive substrates.
-
Add TFA dropwise to the solution. A typical ratio is 20-50% TFA in DCM (v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Causality Check: Monitor the reaction by TLC or LC-MS. The starting material spot should be completely consumed, and a new, more polar spot corresponding to the carboxylic acid product should appear.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Purification: The crude carboxylic acid can often be purified by trituration with a cold non-polar solvent like diethyl ether or hexanes to induce precipitation of the product, which is then collected by filtration. Alternatively, if impurities persist, purification can be achieved by reverse-phase HPLC.
-
Data Summary and Comparative Analysis
The choice of reagents can significantly impact the outcome of a synthetic step. The following tables provide a comparative overview to guide experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₂ | Calculated |
| Molecular Weight | 249.35 g/mol | Calculated |
| Appearance | Likely an oil or low-melting solid | Inferred |
| Key Functional Groups | Primary Amine, Phenyl Ring, tert-Butyl Ester | Structural Analysis |
Table 2: Comparison of Common Amide Coupling Reagents for Protocol 1
| Reagent | Advantages | Disadvantages |
| HATU/DIPEA | High efficiency, fast reaction times, low rate of racemization for chiral acids. | Can be expensive, produces urea byproducts that require careful purification. |
| EDC/HOBt | Cost-effective, widely used, byproducts are water-soluble and easily removed. | Can be slower than HATU, HOBt is a potential explosive (used wetted). |
| Acid Chloride | Highly reactive, drives reactions to completion quickly. | Requires an extra step to prepare, harsh conditions may not be suitable for sensitive substrates. |
Conclusion and Future Outlook
4-(3-aminopropyl)phenylacetic acid tert-butyl ester is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally protected functional groups allow for the rapid and systematic exploration of chemical space, which is the cornerstone of modern medicinal chemistry. The robust and well-documented protocols associated with its functional group transformations provide a reliable platform for generating novel compound libraries with high fidelity.
Looking ahead, the bifunctional nature of this scaffold makes it an excellent candidate for applications beyond traditional SAR studies. Its potential use as a linker in targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), or as a building block for complex macrocycles represents fertile ground for future research. By mastering the application of such versatile intermediates, scientists and researchers are better equipped to tackle the complex challenges of discovering the next generation of medicines.
References
- BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Scribd.
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- StackExchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Chemistry Stack Exchange.
- ApsuBlogger. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. ApsuBlogger.
-
Organic Chemistry Portal. tert-Butyl Esters. Organic-Chemistry.org. [Link]
-
Liu, M., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]
- Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Chemical properties of amino-phenyl-acetate derivatives
An In-depth Technical Guide to the Chemical Properties of Amino-Phenyl-Acetate Derivatives
Authored by: A Senior Application Scientist
Abstract
The amino-phenyl-acetate scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. Its inherent versatility, stemming from the reactive amino, phenyl, and acetate functionalities, allows for extensive structural modifications to modulate biological activity, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the core chemical properties of amino-phenyl-acetate derivatives. We move beyond a simple recitation of facts to explain the causal relationships behind their synthesis, reactivity, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating experimental protocols to empower the rational design of novel therapeutics.
Introduction: The Amino-Phenyl-Acetate Core Scaffold
Phenylacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities.[1] The incorporation of an amino group onto the phenylacetate framework introduces a critical locus for chemical modification and biological interaction. This seemingly simple addition unlocks a vast chemical space, enabling these derivatives to function as key intermediates or active pharmaceutical ingredients (APIs) themselves. Notable non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are derived from the 2-phenylaminophenylacetic acid backbone, highlighting the therapeutic significance of this structural class.[2]
This guide will dissect the essential chemical characteristics of these derivatives, focusing on three pillars:
-
Synthesis and Reactivity: Understanding how these molecules are constructed and how they behave in chemical transformations.
-
Physicochemical and Spectroscopic Properties: Exploring the intrinsic properties that govern their behavior and the analytical techniques used for their characterization.
-
Structure-Activity and Structure-Toxicity Relationships (SAR/STR): Linking specific structural features to biological function and potential liabilities.
Foundational Chemical Properties
The overall character of an amino-phenyl-acetate derivative is a composite of its three main components: the aromatic ring, the amino group, and the acetate (or acetic acid) moiety.
Physicochemical Characteristics
Properties like solubility, stability, and lipophilicity are critical determinants of a compound's suitability for biological testing and formulation. These are heavily influenced by the nature and position of substituents on the phenyl ring and the amino group.
| Derivative Example | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Storage |
| 2-Aminophenyl acetate | C₈H₉NO₂ | 151.16 | --- |
| 4-Aminophenyl acetate | C₈H₉NO₂ | 151.16 | Harmful if swallowed; causes skin and eye irritation.[3] |
| Methyl-2-acetyl amino phenyl acetate | C₁₁H₁₃NO₃ | 207.23 | Stable; ideal for laboratory applications. Store at 0-8°C.[4] |
| Methyl (2-amino-phenyl)-acetate | C₉H₁₁NO₂ | 165.19 | Can be synthesized from methyl (2-nitrophenyl)acetate via hydrogenation.[5] |
Expert Insight: The decision to utilize the methyl or ethyl ester versus the free carboxylic acid is a fundamental choice in drug design. Esters are generally more lipophilic and can act as prodrugs, improving membrane permeability. However, they require in vivo hydrolysis to the active carboxylic acid form. The stability of the ester and its susceptibility to enzymatic cleavage are therefore critical parameters to evaluate early in development.[6]
Spectroscopic Fingerprints
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Protons on the aromatic ring typically appear between δ 6.5-8.0 ppm, with splitting patterns dependent on the substitution. The CH₂ protons of the acetate group are often a singlet around δ 3.5-3.8 ppm. The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.[5][7]
-
¹³C NMR: Carbonyl carbons of the ester or acid are found downfield (>165 ppm). Aromatic carbons resonate in the δ 110-150 ppm region.[8]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. The base peak is often the result of the loss of the two carbonyl groups.[10]
Synthesis Strategies: Constructing the Scaffold
The synthesis of amino-phenyl-acetate derivatives can be approached through several reliable routes. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability.
A common and robust strategy involves the reaction between a primary aromatic amine and an activated acetic acid derivative, such as chloroacetic acid or its acid chloride.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of amino-phenyl-acetate derivatives.
One of the most effective methods for forming the N-phenyl-acetamide bond is the Schotten-Baumann reaction.[7] This involves reacting a primary aromatic amine with chloroacetic acid in the presence of a base, like 10% sodium hydroxide, to yield the N-phenyl-aminoacetic acid intermediate. This intermediate can then be activated, for example with thionyl chloride (SOCl₂), to form the acid chloride, which readily reacts with another amine to form the final amide derivative.[7]
Key Reactivity Patterns: The Aminolysis of Phenyl Acetates
A defining characteristic of phenyl acetate derivatives is their reactivity towards nucleophiles, particularly amines. This reaction, known as aminolysis, is fundamental to their role as acetylating agents and is a key consideration in their stability and interaction with biological macromolecules.[11][12][13]
The mechanism of aminolysis can proceed through two primary pathways: a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. Computational studies suggest that for phenyl acetate reacting with ammonia, the most favorable pathway is a general base-catalyzed neutral stepwise mechanism, where the initial nucleophilic attack is the rate-determining step.[14]
Diagram: Stepwise Aminolysis Mechanism
Caption: Stepwise mechanism for the aminolysis of phenyl acetate.
The stability of the leaving group (the phenoxide ion) is a crucial factor. The presence of electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring of the phenyl acetate makes the phenoxide a better leaving group, thus accelerating the reaction rate.[11][12] Conversely, electron-donating groups slow the reaction. This predictable electronic effect is a powerful tool for tuning the reactivity of these derivatives.
Structure-Activity and Structure-Toxicity Relationships (SAR/STR)
Systematic modification of the amino-phenyl-acetate scaffold is a classic strategy in drug discovery to optimize potency and minimize toxicity. Studies on derivatives of 2-phenylaminophenylacetic acid, the core of diclofenac, provide valuable insights.[2]
| Structural Modification | Impact on COX Inhibition (Activity) | Impact on Liver Cytotoxicity (Toxicity) | Rationale / Insight |
| Increased Lipophilicity (e.g., adding alkyl groups) | Variable, can increase binding to hydrophobic active sites. | Generally increases toxicity.[2] | Higher lipophilicity can enhance membrane permeability and accumulation in hepatocytes, increasing the likelihood of forming reactive metabolites. |
| Halogenation (e.g., Cl, Br substituents) | Can significantly alter activity and selectivity. | Pronounced effect on cytotoxicity, with bromination showing high toxicity.[2] | Halogens modify electronic properties and can be sites for metabolic activation. The increased toxicity supports the role of bioactivation as a prerequisite for cytotoxicity.[2] |
| Substituents on Amino Linker | Critical for activity. | Directly impacts metabolic pathways. | The nature of the N-aryl ring and its substituents dictates the orientation within the enzyme active site and susceptibility to oxidative metabolism. |
| Selectivity for COX-2 | Often a design goal to reduce GI side effects. | Negatively affected both activity and toxicity profiles in one study.[2] | This suggests a complex interplay where the structural features driving COX-2 selectivity may also predispose the molecule to bioactivation pathways leading to toxicity. |
Expert Insight: The link between structure, desired activity (e.g., COX inhibition), and undesired toxicity is often complex and non-linear. The data strongly suggest that toxicity in this class is linked to metabolic bioactivation.[2] Therefore, a crucial aspect of the design process is to anticipate metabolic "hot spots" on the molecule and modify the structure to block or alter these pathways without compromising pharmacological activity. This is a central challenge in the development of safer drugs based on this scaffold.
Experimental Protocols
The following protocols are provided as self-validating frameworks. Each step includes a rationale to ensure technical accuracy and reproducibility.
Protocol 1: Synthesis of N-phenyl-2-(phenyl-amino) acetamide Derivative
Based on the Schotten-Baumann reaction.[7]
-
Step I: N-Alkylation
-
Procedure: In a 250 mL conical flask, dissolve primary aromatic amine (0.01 mol) in 50 mL of 10% aqueous sodium hydroxide. To this stirring solution, add chloroacetic acid (0.01 mol) portion-wise over 15 minutes.
-
Causality: The NaOH deprotonates the carboxylic acid and neutralizes the HCl byproduct, driving the nucleophilic substitution reaction between the amine and chloroacetic acid forward.
-
-
Step II: Acid Chloride Formation
-
Procedure: Take the product from Step I and add thionyl chloride (SOCl₂, 5 mL) dropwise under a fume hood at 0°C. Once the addition is complete, reflux the mixture for 30 minutes. Remove excess SOCl₂ under reduced pressure.
-
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to reactive acid chlorides, which are excellent electrophiles for the subsequent coupling step. Refluxing ensures the reaction goes to completion.
-
-
Step III: Amide Coupling
-
Procedure: Dissolve a second primary amine (0.01 mol) in a flask with 10% sodium hydroxide. Add the acid chloride from Step II dropwise. Shake the flask vigorously for 15 minutes, then reflux for 60 minutes.
-
Causality: The vigorous shaking and subsequent reflux provide the necessary energy to overcome the activation barrier for the reaction between the acid chloride and the second amine. The base neutralizes the HCl formed.
-
-
Workup and Recrystallization
-
Procedure: Cool the reaction mixture. The solid product will precipitate. Filter the crude product and recrystallize from a suitable solvent like methanol to obtain the pure N-phenyl-2-(phenyl-amino) acetamide derivative.[7]
-
Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the solution.
-
Protocol 2: Characterization by Reversed-Phase HPLC
For purity analysis and quantification.
-
System Preparation: Use a C18 column (e.g., ODS2) with a UV detector set to 254 nm.[15]
-
Mobile Phase Preparation:
-
Solvent A: 0.14 M ammonium acetate buffer (pH 6.4).[15]
-
Solvent B: Acetonitrile/water (60:40 v/v).[15]
-
Causality: The buffered mobile phase maintains a consistent pH, ensuring reproducible ionization states and retention times for the analyte. The acetonitrile gradient allows for the elution of compounds with varying polarities.
-
-
Sample Preparation: Dissolve a small amount of the synthesized derivative in the mobile phase or a compatible solvent (e.g., acetonitrile). Filter through a 0.45 µm syringe filter.
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 10% B to 100% B over 20 minutes is a good starting point. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Causality: The gradient elution ensures that both polar and non-polar compounds are effectively separated and eluted as sharp peaks within a reasonable timeframe.
-
-
Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The amino-phenyl-acetate framework represents a privileged scaffold in chemical biology and drug discovery. Its chemical properties are well-defined, with predictable reactivity patterns governed by fundamental electronic and steric principles. The synthetic accessibility of these derivatives, coupled with the rich potential for structural modification, allows for the fine-tuning of their pharmacological and toxicological profiles. By understanding the causal links between structure, synthesis, reactivity, and biological function, researchers can more effectively harness the power of this versatile chemical class to develop the next generation of targeted therapeutics.
References
- Zaki Dawood, N., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.
- Chem-Impex.
- Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS.
- Momin, Y. H., Desai, S. P., & Chavan, P. A. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Ucal, S., Khomutov, A. R., Häkkinen, M. R., & Weisell, J. (2015). Phenyl acetate as an acetylating agent of various primary amines.
- PubChem.
- Koleva, G., Tsvetanova, L., & Shivachev, B. (2008). Mechanism of the aminolysis of phenyl acetate: A computational study.
- PubChem.
- El-Agrody, A. M., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
- Somashekara, B., et al. (2012). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides.
- Ang, J. E., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed.
- Engelhardt, G., & Traunecker, W. (1984). Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols. PubMed.
- Bruice, T. C., & Willis, R. G. (1965). Aminolysis of Phenyl Acetates in Aqueous Solutions. VII. Observations on the Influence of Salts, Amine Structure, and Base Strength. Journal of the American Chemical Society.
- Ucal, S., et al. (2015). Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N'-diacetyl derivatives.
- Ucal, S., et al. (2015). Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines.
- ChemicalBook. METHYL (2-AMINO-PHENYL)
- Fülöp, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- González-Gálvez, D., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC - NIH.
- Jamil, N., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
- Ceylan, Ü., et al. (2019). 5-Phenyl thiophene amino phenol derivatives: Synthesis, spectroscopic characterization, computational study and antimicrobial activity.
- Al-Khawaja, A., et al. (2018).
- Costa, V. M., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.
- Campodónico, P. R., et al. (2004). Kinetics and Mechanism of Aminolysis of Phenyl Acetates in Aqueous Solutions of Poly(ethylenimine). PubMed.
- De Quirós, A. R.-B., et al. (2002). High-Performance Liquid Chromatographic Analysis of Amino Acids in Edible Seaweeds after Derivatization with Phenyl Isothiocyanate.
- Pošta, S., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol, 4-amino-, 1-acetate | C8H9NO2 | CID 83783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. basjsci.edu.iq [basjsci.edu.iq]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Next-Generation Amino-Linker Building Blocks: Engineering Solubility and Stability in Bioconjugates
Executive Summary: The Shift from "Holding" to "Functioning"
For decades, the linker in bioconjugation—specifically in Antibody-Drug Conjugates (ADCs)—was viewed merely as a bridge. Its sole job was to hold a payload to an antibody. The industry standard, Polyethylene Glycol (PEG), served this purpose but introduced significant liabilities: anti-PEG immunogenicity (ABC phenomenon), non-biodegradability, and heterogeneous conjugation profiles.
This guide details the transition to Novel Amino-Linkers —defined here as linkers built from amino acids (peptides) or amino-acid-derived polymers (polysarcosine). Unlike inert PEG chains, these building blocks are tunable, biodegradable, and actively contribute to the hydrophilicity and stability of the conjugate.
We will focus on two specific breakthroughs:
-
Polysarcosine (PSar): The "Stealth" Peptoid.
-
Hydrophilic/Branched Peptide Linkers: Solving the aggregation limit of Val-Cit-PABC.
The New Standard: Polysarcosine (PSar) vs. PEG
Polysarcosine (poly(N-methylglycine)) is a polypeptoid that mimics the protein-repelling properties of PEG but possesses a peptide backbone, making it biodegradable.
Comparative Technical Metrics
The following table summarizes the critical differences between the legacy standard (PEG) and the novel amino-linker (PSar).
| Feature | Polyethylene Glycol (PEG) | Polysarcosine (PSar) | Impact on Bioconjugate |
| Chemical Structure | Polyether (–CH₂CH₂O–)n | Polypeptoid (–N(Me)CH₂CO–)n | PSar is derived from endogenous sarcosine (N-methylglycine). |
| Immunogenicity | High Risk. Anti-PEG IgM/IgG observed in ~70% of population. | Negligible. "Stealth" polymer; no accelerated blood clearance (ABC). | PSar prevents rapid clearance upon repeat dosing. |
| Biodegradability | Non-biodegradable (accumulates in lysosomes >40 kDa). | Biodegradable. Breaks down into amino acids. | PSar eliminates long-term vacuolization toxicity. |
| Hydrophilicity | High | High (Comparable to PEG) | Both mask hydrophobic payloads (e.g., PBD dimers, MMAE). |
| Synthesis Control | Disperse (PDI > 1.05) unless discrete PEG is used. | Living Polymerization. Highly controlled length (PDI < 1.1). | PSar allows precise tuning of hydrodynamic radius. |
Mechanism of Action: The Stealth Effect
PSar forms a hydration shell around the conjugate similar to PEG. However, because it lacks the polyether backbone recognized by anti-PEG antibodies, it evades the immune surveillance that plagues PEGylated therapies.
Advanced Peptide Linkers: Beyond Val-Cit
The industry standard cleavable linker is Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) . While effective, it is hydrophobic. When conjugated to hydrophobic payloads (like MMAE) at high Drug-Antibody Ratios (DAR > 4), the entire complex aggregates, leading to rapid hepatic clearance.
The Solution: Novel Glutamic Acid-Val-Cit (E-Val-Cit) and Branched Linkers .
The "Hydrophilic Dendron" Concept
By incorporating acidic amino acids (Glutamic Acid, Aspartic Acid) or branched Lysine scaffolds adjacent to the cleavage site, we can force the conjugate to remain solvated even with hydrophobic payloads.
Diagram 1: The Cleavage & Release Mechanism
The following diagram illustrates the Cathepsin B-mediated cleavage of a Val-Cit-PABC linker, highlighting the self-immolative 1,6-elimination step.
Caption: Mechanism of Cathepsin B-mediated cleavage followed by self-immolative 1,6-elimination of the PABC spacer.
Experimental Protocol: Synthesis of a PSar-Val-Cit-PABC-MMAE Linker
This protocol describes the synthesis of a "Hybrid" linker: it uses Polysarcosine for solubility and Val-Cit-PABC for enzymatic release. This represents a state-of-the-art approach to high-DAR ADCs.
Prerequisites:
-
Technique: Solid Phase Peptide Synthesis (SPPS) & Solution Phase Conjugation.
-
Safety: Work in a fume hood; MMAE is a potent cytotoxin (nanomolar potency).
Phase 1: Solid Phase Assembly of the Peptide Core
-
Resin Loading: Use 2-Chlorotrityl chloride resin. Load Fmoc-Citrulline-OH in DCM/DIPEA (1:2 ratio).
-
Why: 2-Cl-Trt resin prevents racemization and allows cleavage of the protected peptide fragment under mild acid conditions (1% TFA).
-
-
Elongation:
-
Deprotect Fmoc (20% Piperidine in DMF).
-
Couple Fmoc-Valine-OH (HBTU/HOBt/DIPEA).
-
Novel Step: Couple Fmoc-Sarcosine-OH repeatedly or use Sarcosine N-carboxyanhydride (NCA) for rapid polymerization if a long PSar tail is desired. For this protocol, we assume a discrete Sar10 (10-mer) tag for defined solubility.
-
-
Cleavage from Resin: Treat with 1% TFA in DCM.
-
Result:HO-Sar10-Val-Cit-OH (Side chain protected, C-terminus free).
-
Phase 2: PABC Activation and Payload Coupling
-
PAB-OH Coupling: React the C-terminus of the peptide with p-aminobenzyl alcohol (PAB-OH) using EEDQ (coupling reagent) in Anhydrous DCM/MeOH (2:1).
-
Critical: EEDQ is preferred over HATU here to minimize racemization of Citrulline and prevent aniline oxidation.
-
-
Carbonate Activation: React the resulting Sar10-Val-Cit-PAB-OH with bis-(4-nitrophenyl) carbonate (PNP-carbonate) and DIPEA.
-
Result: An activated PNP-carbonate ester.
-
-
Payload Conjugation: Add Monomethyl Auristatin E (MMAE) and HOBt to the activated linker.
-
Stoichiometry: Use 1.2 eq of Linker to 1.0 eq of MMAE.
-
Time: 16-24 hours at RT in DMF.
-
-
Final Functionalization: React the N-terminal Sarcosine amine (after Fmoc removal if still present) with a Maleimide-NHS ester or Azide-NHS ester to create the handle for antibody conjugation.
Diagram 2: The Convergent Synthesis Workflow
Caption: Convergent synthesis workflow for a Polysarcosine-modified cleavable linker-payload.
Analytical Validation (QC)
Trustworthiness in bioconjugation relies on rigorous characterization. A simple LC-MS is insufficient for complex linkers.
-
HIC-HPLC (Hydrophobic Interaction Chromatography):
-
Purpose: Verify hydrophilicity.[1]
-
Expectation: The PSar-modified linker should elute significantly earlier (less hydrophobic) than a standard PEG-Val-Cit linker.
-
-
SEC (Size Exclusion Chromatography):
-
Purpose: Detect aggregation.
-
Pass Criteria: >95% Monomeric species. High Molecular Weight (HMW) aggregates indicate linker failure.
-
-
Ex Vivo Plasma Stability:
-
Incubate in human/mouse plasma for 7 days at 37°C.
-
Note: Val-Cit is stable in human plasma but susceptible to Ces1C in mouse plasma. If testing in mice, consider the Glu-Val-Cit variation, which blocks Ces1C activity.
-
References
-
Weber, B., et al. (2018). "Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation." Bioconjugate Chemistry. [Link]
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry. [Link]
-
Tsuchikama, K., & An, Z. (2018).[2] "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell. [Link]
-
Bargh, J. D., et al. (2019). "Cleavable linkers in antibody–drug conjugates."[2][3][4][] Chemical Society Reviews. [Link]
-
Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma." Molecular Cancer Therapeutics. [Link]
Sources
- 1. Energy Landscapes of Supramolecular Peptide–Drug Conjugates Directed by Linker Selection and Drug Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Methyl vs. tert-Butyl Phenylacetate Derivatives
Executive Summary
This guide delineates the critical physicochemical, synthetic, and pharmacological divergences between Methyl Phenylacetate (MPA) and tert-Butyl Phenylacetate (TBPA) . While both share the phenylacetate scaffold—a privileged structure in non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance chemistry—their ester moieties dictate vastly different behaviors.[1]
The Methyl derivative represents a "sterically accessible" ester, prone to rapid enzymatic hydrolysis and nucleophilic attack, making it an ideal transient prodrug moiety. Conversely, the tert-Butyl derivative acts as a "steric shield," offering robust resistance to nucleophilic attack (base hydrolysis) while introducing unique acid-lability and oxidative metabolic liabilities. This guide provides the decision-making framework for selecting between these derivatives in synthetic organic chemistry and drug discovery.
Part 1: Structural & Physicochemical Divergence[1]
The fundamental difference lies in the steric bulk and electronic influence of the alkoxy group.[1] The tert-butyl group exerts a massive steric demand compared to the methyl group, shielding the carbonyl carbon from nucleophilic trajectory (Burgi-Dunitz angle).
Comparative Physicochemical Profile
| Feature | Methyl Phenylacetate (MPA) | tert-Butyl Phenylacetate (TBPA) | Impact on Utility |
| Formula | MW difference affects atom economy. | ||
| Steric Bulk (Taft | 0.00 (Reference) | -1.54 | TBPA is ~30x more sterically hindered. |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | ~3.2 - 3.5 | TBPA has higher membrane permeability but lower aqueous solubility. |
| Boiling Point | 218 °C (atm) | ~98 °C (12 mmHg) | TBPA is harder to distill at atm pressure without decomposition.[1] |
| Enolate Geometry | Mixtures (E/Z) | Predominantly (E)-enolate | TBPA gives higher stereocontrol in aldol/alkylation reactions. |
The "Steric Shield" Effect
In MPA, the carbonyl carbon is exposed.[1] In TBPA, the methyl groups of the tert-butyl moiety create a "hemispherical" shield. This prevents the approach of nucleophiles (like
Part 2: Synthetic Methodologies
The synthesis of these two derivatives requires distinct protocols. Standard Fischer esterification works for MPA but fails for TBPA due to the reversibility of the reaction and the tendency of tert-butanol to dehydrate to isobutylene under acid catalysis.
Synthesis Decision Tree
Figure 1: Synthetic decision tree highlighting the divergence in methodology required for the bulky tert-butyl group.
Part 3: Chemo-Orthogonality & Protecting Group Strategy[2]
This is the most critical application for researchers. MPA and TBPA belong to orthogonal protecting group sets.[1] This means one can be removed without affecting the other, allowing for precise regioselective chemistry on complex scaffolds (e.g., aspartic acid derivatives or multifunctional drugs).
Orthogonality Map
-
Base Hydrolysis (Saponification):
-
Acidolysis:
Visualization of Orthogonal Deprotection
Figure 2: Orthogonal deprotection pathways allowing selective unmasking of carboxylic acids.
Part 4: Pharmacological & Metabolic Implications
In drug design, the choice between Methyl and tert-Butyl is rarely arbitrary; it dictates the molecule's metabolic fate (DMPK).
Methyl Phenylacetate: The "Soft Drug" Approach
-
Metabolism: Rapidly hydrolyzed by Carboxylesterases (CES1/CES2) in the plasma and liver.[1]
-
Application: Used to mask polarity to cross the gut wall or blood-brain barrier.[1] Once inside, it is stripped to the active acid (Phenylacetic acid).
-
Risk: High peak concentrations of the free acid; potential for methanol toxicity (rare at therapeutic doses).[1]
tert-Butyl Phenylacetate: The "Metabolic Switch"
-
Hydrolytic Stability: Highly resistant to CES enzymes.[1] It does not function well as a simple prodrug for the acid because it will not hydrolyze in vivo at appreciable rates.[1]
-
Oxidative Liability: The tert-butyl group is a "grease ball" that attracts CYP450 enzymes (specifically CYP3A4 and CYP2C9).
-
Metabolic Pathway:
-
Toxicity: Can release isobutylene or tert-butanol (a metabolic dead-end with long half-life).
Part 5: Experimental Protocols
Protocol A: Synthesis of tert-Butyl Phenylacetate (Boc-Anhydride Method)
Best for lab-scale synthesis where isobutylene gas is impractical.
Reagents: Phenylacetic acid (1.0 eq),
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve Phenylacetic acid (10 mmol) in anhydrous THF (30 mL).
-
Activation: Add
(20 mmol) and DMAP (1 mmol). Note: Gas evolution ( ) will occur. -
Reaction: Stir at room temperature for 12–24 hours. The
activates the acid, forming a mixed anhydride which is then attacked by (or the generated in situ). -
Workup: Quench with saturated
. Extract with EtOAc.[1] Wash organic layer with (to remove DMAP) and Brine.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc). TBPA elutes much faster than the acid.[1]
Protocol B: Selective Hydrolysis of Methyl Ester in presence of tert-Butyl
Demonstrating Orthogonality.
Reagents: Methyl phenylacetate derivative (1.0 eq),
-
Dissolution: Dissolve substrate in THF/Water mixture at 0°C.
-
Addition: Add solid
in one portion. -
Monitoring: Warm to RT. Monitor by TLC.[1][3] The Methyl ester will disappear; the tert-Butyl ester will remain intact.[1]
-
Quench: Carefully acidify to pH 4 with
(Do not go lower or use strong acid with heat, or will cleave). -
Extraction: Extract the mono-acid with DCM.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1][4] (Standard reference for orthogonality and stability conditions).
-
Metabolic stability of tert-butyl esters vs methyl esters . Journal of Medicinal Chemistry. (2023).[1] Discusses the CES1 resistance of tert-butyl groups vs methyl esters in prodrug design.
-
Synthesis of tert-butyl esters via Boc2O . Organic Letters. (2006).[1] "Mild and efficient synthesis of tert-butyl esters".
-
Hydrolysis kinetics of esters . Journal of the Chemical Society.[1][5] Steric effects in the hydrolysis of alkyl esters (Methyl vs t-Butyl).
-
Enolate Geometry of Phenylacetates . Journal of the American Chemical Society.[1][5] Comparison of E/Z enolates of methyl vs tert-butyl phenylacetate.
Sources
Methodological & Application
Application Notes and Protocols: Amide Coupling Conditions for 4-(3-aminopropyl)phenylacetate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(3-aminopropyl)phenylacetate linker is a valuable bifunctional molecule frequently employed in bioconjugation, drug delivery, and proteomics. Its structure presents a primary amine for amide bond formation and a phenylacetate moiety that can be enzymatically cleaved, offering a versatile tool for creating cleavable conjugates. However, the presence of a phenolic hydroxyl group and an ester linkage introduces specific challenges during amide coupling that require careful consideration to ensure high yields and product purity. This guide provides an in-depth analysis of the critical parameters for successful amide coupling with this linker, offering field-proven insights and detailed protocols to navigate potential side reactions and optimize outcomes.
I. Understanding the Chemistry: Key Considerations for 4-(3-aminopropyl)phenylacetate
The successful amide coupling of a carboxylic acid to the primary amine of 4-(3-aminopropyl)phenylacetate hinges on chemoselectivity. Two principal side reactions must be mitigated: O-acylation of the phenolic hydroxyl group and hydrolysis of the acetate ester.
-
O-Acylation of the Phenol: The phenolic hydroxyl group is nucleophilic and can compete with the primary amine for reaction with the activated carboxylic acid, leading to the formation of an undesired ester byproduct. The propensity for O-acylation is influenced by the reactivity of the coupling reagent and the reaction conditions.
-
Hydrolysis of the Acetate Ester: While amides are generally more stable than esters, the conditions employed during amide coupling, particularly if aqueous workups are involved or if the reaction is run under non-anhydrous conditions, can lead to the hydrolysis of the acetate ester, yielding a phenolic acid derivative.[1][2]
To address these challenges, two primary strategies can be employed: the use of optimized coupling conditions to favor N-acylation and the implementation of a protecting group strategy for the phenolic hydroxyl.
II. Strategic Approaches to Amide Coupling
A. Direct Coupling without Phenol Protection
Direct amide coupling without protection of the phenol is often the most efficient approach, provided that the reaction conditions are carefully controlled to favor N-acylation over O-acylation. This typically involves the use of milder coupling reagents and stringent control of reaction parameters.
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like N-hydroxysuccinimide (NHS), are often preferred for their ability to form a stable, amine-reactive NHS ester, which minimizes side reactions.[3] While highly efficient, uronium/aminium-based reagents like HATU and HBTU can be more reactive and may increase the risk of O-acylation if not used judiciously.[4][5] The order of addition is critical; pre-activation of the carboxylic acid before the introduction of the amine-linker can minimize the exposure of the phenol to the highly reactive coupling agent.[5]
-
Role of Additives: Additives like NHS or 1-hydroxybenzotriazole (HOBt) not only enhance coupling efficiency and reduce racemization but also form active esters that are more selective towards primary amines over phenols, thereby mitigating O-acylation.[6]
-
Solvent and Temperature: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended to prevent hydrolysis of the acetate ester.[7] Running the reaction at ambient temperature is generally sufficient and avoids potential side reactions that may be promoted at elevated temperatures.
B. Phenol Protection Strategy
In cases where O-acylation is a persistent issue, particularly with highly reactive carboxylic acids or when using more forceful coupling reagents, protecting the phenolic hydroxyl group is a robust strategy.
Causality Behind Experimental Choices:
-
Choice of Protecting Group: The ideal protecting group should be easy to install, stable to the amide coupling conditions, and readily removable under mild conditions that do not affect the newly formed amide bond or the acetate ester.[8] Ether-based protecting groups are generally suitable.[8][9]
-
Deprotection: The deprotection conditions must be carefully chosen to avoid cleavage of the desired amide or ester functionalities.
III. Experimental Protocols
Protocol 1: Direct Amide Coupling using EDC/NHS
This protocol is recommended as a starting point for the direct coupling of a carboxylic acid to 4-(3-aminopropyl)phenylacetate.
Workflow Diagram:
Figure 1: Workflow for EDC/NHS mediated amide coupling.
Materials:
-
Carboxylic acid
-
4-(3-aminopropyl)phenylacetate hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF.
-
Activation: Add EDC (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes. The formation of the NHS active ester can be monitored by TLC or LC-MS.
-
Amine Addition: In a separate flask, dissolve 4-(3-aminopropyl)phenylacetate hydrochloride (1.1 eq.) in anhydrous DMF and add DIPEA (1.2 eq.) to neutralize the hydrochloride salt. Stir for 5 minutes.
-
Coupling: Add the amine solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol is suitable for more challenging couplings but requires careful control to minimize O-acylation.
Workflow Diagram:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. synplechem.com [synplechem.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Reductive amination strategies for Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
An Application Guide to the Synthesis of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination
The synthesis of primary amines is a cornerstone of modern pharmaceutical and medicinal chemistry, with these moieties being prevalent in a vast array of biologically active compounds.[1][2] Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is a valuable synthetic intermediate, featuring a primary amine that serves as a versatile handle for further molecular elaboration in drug discovery programs. Among the myriad methods for C-N bond formation, reductive amination stands out for its efficiency, operational simplicity, and broad applicability.[1][3] It represents one of the most powerful tools for synthesizing amines from readily available carbonyl compounds.[4]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate. The core transformation involves the reductive amination of its aldehyde precursor, Tert-butyl 2-(4-(3-oxopropyl)phenyl)acetate , using an ammonia source. We will delve into the mechanistic underpinnings of this reaction, compare key strategic choices in reagents, and provide detailed, validated protocols for its successful execution and characterization.
Part 1: The Mechanism and Key Strategic Considerations
Reductive amination is a robust method that converts a carbonyl group into an amine through an intermediate imine.[4] The overall process can be dissected into two critical stages: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[4] Under weakly acidic conditions, this intermediate readily dehydrates to form an imine. The equilibrium is driven towards the imine by the removal of water or by operating under conditions that favor its formation.[4]
-
Reduction: The C=N double bond of the imine is then reduced by a suitable hydride-donating reagent to yield the final amine product.[5]
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion much faster than it reduces the starting carbonyl compound.[6][7]
Caption: General mechanism of reductive amination.
Choosing the Right Reducing Agent: A Comparative Analysis
The choice of reducing agent is the most critical parameter in designing a successful reductive amination protocol. While numerous reagents exist, sodium triacetoxyborohydride and sodium cyanoborohydride are two of the most common choices, each with distinct advantages and disadvantages.[8]
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |
| Selectivity | Excellent. Reduces iminium ions much faster than aldehydes/ketones. Can be used in a one-pot procedure.[6] | Good. Also selective for iminium ions over carbonyls, allowing for one-pot reactions.[7][9] |
| Reactivity | Mild and effective. Does not reduce more stable functional groups.[10][11] | Generally effective, but can be sluggish with hindered substrates. |
| Optimal pH | Tolerates weakly acidic conditions (often used with catalytic acetic acid).[12] | Requires mildly acidic conditions (pH ~4-6) for optimal performance.[13] |
| Safety & Toxicity | Significantly safer. Byproducts are acetic acid and borates.[14] | Highly Toxic. Can liberate highly toxic hydrogen cyanide (HCN) gas, especially under strongly acidic conditions or during workup.[7][9] |
| Solvent Compatibility | Best in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or THF.[11][15] | Commonly used in protic solvents like methanol (MeOH) or ethanol (EtOH).[9] |
| Workup | Generally straightforward aqueous quench and extraction. | Requires careful quenching with an oxidizing agent (e.g., bleach) to destroy residual cyanide. |
| Recommendation | Highly Recommended. The preferred reagent for modern synthesis due to its high efficacy and superior safety profile.[10][14] | Use with extreme caution. Largely superseded by NaBH(OAc)₃ for safety reasons. |
Given its superior safety profile, comparable or often better yields, and operational simplicity, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent for the synthesis of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate.[10][14]
Part 2: Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of the target amine, beginning from its aldehyde precursor.
Caption: Recommended workflow for synthesis and purification.
Protocol: Synthesis using Sodium Triacetoxyborohydride (STAB)
This direct, one-pot procedure is highly efficient and represents the current state-of-the-art for this transformation.[10]
Materials and Reagents:
| Reagent | Formula | MW | Mmol | Equiv. | Amount |
| Tert-butyl 2-(4-(3-oxopropyl)phenyl)acetate | C₁₅H₂₀O₃ | 248.32 | 1.0 | 1.0 | 248 mg |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 5.0 | 5.0 | 385 mg |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | - | - | - | 10 mL |
| Saturated NaHCO₃ (aq.) | - | - | - | - | ~20 mL |
| Deionized Water | H₂O | - | - | - | ~20 mL |
| Brine | - | - | - | - | ~20 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | As needed |
| Dichloromethane (DCM) | CH₂Cl₂ | - | - | - | For extraction |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 2-(4-(3-oxopropyl)phenyl)acetate (1.0 equiv, 248 mg) and ammonium acetate (5.0 equiv, 385 mg).
-
Rationale: Ammonium acetate serves as a convenient, solid source of ammonia in situ. A large excess is used to drive the imine formation equilibrium forward.
-
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes until the solids are fully dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv, 318 mg) portion-wise over 5 minutes.
-
Rationale: STAB is a mild and selective reducing agent that can be added directly to the mixture of the carbonyl and amine.[6] Portion-wise addition helps to control any initial exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-12 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Rationale: The basic quench neutralizes any remaining acetic acid from the reagent and hydrolyzes any unreacted borohydride species.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
-
Rationale: Washing removes water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) with an increasing percentage of methanol (e.g., 0% to 10% MeOH in DCM) is typically effective for separating the amine product.
Part 3: Product Characterization and Troubleshooting
Expected Characterization Data for Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate (C₁₅H₂₃NO₂): [16]
-
Molecular Weight: 249.35 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the tert-butyl group (~1.45 ppm, s, 9H), the benzylic CH₂ (~3.55 ppm, s, 2H), the aromatic protons (~7.1-7.2 ppm, m, 4H), and the two aliphatic CH₂ groups of the aminopropyl chain (~1.8 ppm, m, 2H; ~2.6 ppm, t, 2H; ~2.7 ppm, t, 2H). The NH₂ protons will appear as a broad singlet.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the ester carbonyl (~171 ppm), aromatic carbons (~128-140 ppm), the tert-butyl quaternary carbon (~81 ppm) and methyls (~28 ppm), and the aliphatic carbons of the side chains.
-
Mass Spectrometry (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z = 250.4.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Reagent degradation due to moisture.- Reaction time too short. | - Use 1.5-2.0 equivalents of fresh NaBH(OAc)₃.- Ensure all glassware and solvents are anhydrous.- Allow the reaction to run for a longer period (up to 24h). |
| Low Yield | - Inefficient imine formation.- Product loss during aqueous workup.- Incomplete extraction. | - Add 1 equivalent of glacial acetic acid to catalyze imine formation.[12]- Ensure the aqueous layer is basic (pH > 9) before extraction to keep the amine in its free-base form.- Increase the number of extractions with DCM or ethyl acetate. |
| Side Product Formation (e.g., Alcohol) | - Use of a non-selective reducing agent.- Water present in the reaction mixture. | - Confirm the identity and quality of NaBH(OAc)₃. It is highly selective and should not reduce the aldehyde.[10]- Ensure anhydrous conditions. |
| Dialkylation Product | - The newly formed primary amine reacts with another molecule of aldehyde. | - This is less common with ammonia but possible. A stepwise procedure (pre-forming the imine, then adding a reducing agent like NaBH₄) can sometimes mitigate this.[10] |
Conclusion
The reductive amination of Tert-butyl 2-(4-(3-oxopropyl)phenyl)acetate provides a reliable and high-yielding pathway to the desired primary amine, Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate. The use of sodium triacetoxyborohydride as the reducing agent is strongly advocated due to its exceptional selectivity, operational simplicity, and superior safety profile compared to alternatives like sodium cyanoborohydride. The protocol detailed herein is robust and can be readily adapted for various scales, making it a valuable tool for researchers in the field of drug discovery and development.
References
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11869-11911. [Link]
-
Sattelle, B. M., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)₃. Analytical and Bioanalytical Chemistry, 381(6), 1130-1137. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]
-
Touchette, K. M. (2006). A Multistep Synthesis of a Drug-like Molecule. Journal of Chemical Education, 83(6), 929. [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. [Link]
-
Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(18), 10256-10376. [Link]
-
Jiang, H., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)₃. ResearchGate. [Link]
-
S., S., & K., S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Asian Journal of Chemical Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
The Org Chem Guy. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Borrello, M. T. (2014). Is anyone familiar with a reductive amination? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
10X CHEM. (n.d.). tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. 10xchem.com [10xchem.com]
Application Note: Scalable Synthesis of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
Executive Summary
This Application Note details a robust, scalable synthetic route for Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate , a critical bifunctional linker used in the development of PROTACs, peptidomimetics, and integrin antagonists.
The synthesis addresses a specific chemoselective challenge: generating a primary amine from a precursor while preserving an acid-labile tert-butyl ester. Conventional acid-mediated hydrolysis of nitriles or amides is incompatible with the tert-butyl group. Therefore, this protocol utilizes a Heck coupling followed by a base-mediated global hydrogenation , ensuring the integrity of the ester moiety.
Key Process Features
-
Orthogonal Protection: Utilizes the steric bulk of the tert-butyl group to survive basic hydrogenation.
-
Convergent Synthesis: 3-step linear sequence with high atom economy.
-
Scalability: Avoids flash chromatography for intermediates; relies on crystallization and extraction.
Strategic Route Selection & Retrosynthesis
The design philosophy prioritizes the stability of the tert-butyl ester. We disconnect the molecule at the styrenyl position, suggesting a Palladium-catalyzed coupling between a 4-bromophenyl precursor and a 3-carbon nitrogen source.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic strategy isolating the Heck coupling as the key construct step.
Detailed Experimental Protocol
Stage 1: Chemoselective Esterification
Objective: Protect 4-bromophenylacetic acid as a tert-butyl ester without using hazardous isobutylene gas. Mechanism: DMAP-catalyzed attack of tert-butanol on the mixed anhydride formed by Boc₂O.
Reagents:
-
4-Bromophenylacetic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
DMAP (0.1 equiv)
-
tert-Butanol (solvent/reagent, excess) or THF/t-BuOH mixture.
Protocol:
-
Charge a reactor with 4-bromophenylacetic acid and THF (5 vol).
-
Add Boc₂O (2.0 equiv) and DMAP (0.1 equiv).
-
Heat the mixture to 50°C. Note: CO₂ evolution will occur; ensure proper venting.
-
IPC (In-Process Control): Monitor by TLC or HPLC until starting acid is <1%.
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1] Wash organics with 1M citric acid (to remove DMAP) and brine.
-
Isolation: Concentrate under reduced pressure. The product, tert-butyl 2-(4-bromophenyl)acetate, is typically obtained as a pale yellow oil that crystallizes upon standing.
Stage 2: Heck Coupling with Acrylonitrile
Objective: Install the 3-carbon chain via C-C bond formation. Critical Parameter: Control of the reaction temperature to prevent polymerization of acrylonitrile.
Reagents:
-
tert-butyl 2-(4-bromophenyl)acetate (1.0 equiv)
-
Acrylonitrile (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (TEA) (2.5 equiv)
-
Solvent: DMF or DMAc (Dimethylacetamide)
Protocol:
-
In a nitrogen-purged reactor, dissolve the aryl bromide in DMF (10 vol).
-
Add TEA, Pd(OAc)₂, and P(o-tol)₃. Degas the solution (sparge with N₂ for 15 min).
-
Add Acrylonitrile via syringe/addition funnel.
-
Heat to 100°C for 12–16 hours.
-
IPC: Monitor for consumption of aryl bromide.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute filtrate with water and extract with Ethyl Acetate (3x).[1][2]
-
Purification: The crude usually contains phosphine oxides. Pass through a short silica plug eluting with Hexanes/EtOAc (9:1) or recrystallize from Ethanol if solid.
-
Product: (E)-tert-butyl 2-(4-(2-cyanovinyl)phenyl)acetate.
Stage 3: Global Hydrogenation (Nitrile & Alkene Reduction)
Objective: Reduce the unsaturated nitrile to the saturated primary amine without cleaving the ester. Scientific Insight: Raney Nickel is superior here. Pd/C often poisons with amines or results in incomplete reduction of the nitrile. Ammonia is required to suppress secondary amine formation (dimerization) via the retro-imine mechanism.
Reagents:
-
Heck Product (from Stage 2)
-
Raney Nickel (aqueous slurry, 20 wt% loading)
-
Ammonia (7N in Methanol) (5-10 equiv)
-
Hydrogen Gas (H₂)
Protocol:
-
Safety Warning: Raney Nickel is pyrophoric when dry. Handle under water or inert atmosphere.
-
Dissolve the Heck product in Methanolic Ammonia (10 vol).
-
Transfer to a hydrogenation autoclave (Parr reactor).
-
Add the Raney Nickel slurry (washed with MeOH prior to addition).
-
Pressurize to 5–10 bar (70–145 psi) H₂.
-
Stir vigorously at 40–50°C for 24 hours.
-
IPC: Monitor for disappearance of the nitrile peak (IR ~2220 cm⁻¹) and alkene.
-
Workup: Carefully filter the catalyst over Celite (keep wet!). Concentrate the filtrate to remove ammonia and MeOH.
-
Isolation: The residue is the free amine. For storage, convert to the Oxalate or Fumarate salt by treating with 1 equiv of acid in Et₂O/EtOH. Do not use HCl/Dioxane as it will cleave the t-butyl ester.
Process Data & Specifications
Reaction Parameters Summary
| Step | Transformation | Catalyst/Reagent | Critical Solvent | Temp (°C) | Yield (Typical) |
| 1 | Esterification | Boc₂O / DMAP | THF / t-BuOH | 50 | 90-95% |
| 2 | Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | DMF | 100 | 75-85% |
| 3 | Hydrogenation | Raney Ni / NH₃ | MeOH | 45 | 80-88% |
Analytical Specifications (Target Molecule)
-
Appearance: Colorless oil (free base) or White solid (salt).
-
¹H NMR (400 MHz, CDCl₃):
- 7.15 (m, 4H, Ar-H)
- 3.48 (s, 2H, Ar-CH ₂-CO)
- 2.70 (t, 2H, -CH ₂-NH₂)
- 2.60 (t, 2H, Ar-CH ₂-CH₂)
- 1.75 (m, 2H, -CH₂-CH ₂-CH₂)
- 1.44 (s, 9H, t-Butyl)[2]
-
Mass Spectrometry: [M+H]⁺ calc. 250.17, obs. 250.2.
Process Logic & Safety Workflow
The following diagram illustrates the decision matrix for the critical hydrogenation step, ensuring safety and chemical selectivity.
Figure 2: Workflow for the safe hydrogenation of nitrile intermediates.
References
-
Goossen, L. J., et al. (2001). "Pd-catalyzed synthesis of arylacetic acid derivatives." Angewandte Chemie International Edition. Link
-
Ma, S., & Jiao, N. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Halides with Acrylic Acid Esters." Journal of Organic Chemistry. Link
-
Greenfield, H. (1967). "The Hydrogenation of Nitriles to Primary Amines." Industrial & Engineering Chemistry Product Research and Development. Link
-
Organic Chemistry Portal. (2023). "Synthesis of Amines by Reduction of Nitriles." Organic Chemistry Portal. Link
-
BenchChem. (2025).[1] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Application Notes. Link
Sources
Troubleshooting & Optimization
Removing residual palladium from phenylacetate linker synthesis
Topic: Removing Residual Palladium from Phenylacetate Linker Synthesis
Welcome to the Purification Tech Hub
Status: Online | Tier: Senior Application Support Ticket Context: User is synthesizing phenylacetate-based linkers (common in ADCs/PROTACs) via Pd-catalysis (Suzuki/Sonogashira). Critical Constraint: Phenylacetate esters are hydrolytically sensitive at the benzylic position. Harsh scavenging conditions (high heat, strong bases) will degrade the linker.
PART 1: DIAGNOSTIC TRIAGE (Start Here)
Before adding reagents, you must identify the "species" of palladium you are fighting. Palladium exists in two primary states in your crude reaction mixture, and they require different removal strategies.
The Palladium Speciation Decision Tree
Use this logic flow to determine your primary purification vector.
Figure 1: Diagnostic logic for selecting the appropriate palladium removal strategy based on initial load and linker stability.
PART 2: SCAVENGER SELECTION GUIDE
The Challenge: Phenylacetate linkers contain an ester group with an acidic
-
Risk: Strong basic amine scavengers (e.g., WAX resins, pure amine silica) can cause hydrolysis or epimerization (if chiral).
-
Solution: Use neutral or acidic scavengers with high affinity for Pd(II) and Pd(0).
Comparative Scavenger Matrix
| Scavenger Type | Functional Group | Mechanism | Phenylacetate Compatibility | Rec. Pd Species |
| SiliaMetS® Thiol | Si-(CH₂)₃-SH | Ligand Exchange | High (Neutral pH) | Pd(II), Pd(0) |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation (N/S) | High (Robust, Neutral) | Pd(II), Pd(0) |
| Activated Carbon | Carbon Matrix | Adsorption | Medium (Fines can clog; pH varies) | Pd(Black), Colloids |
| SiliaMetS® TAAcOH | Triamine Tetraacetic Acid | Chelation (EDTA-like) | Low (Often requires basic activation) | Pd(II) |
| Polymer Resins | Polystyrene-DVB | Encapsulation | Medium (Swelling issues in THF) | Varies |
Expert Recommendation: For phenylacetate linkers, SiliaMetS® DMT is the "Gold Standard." It possesses a large conjugated system that stabilizes Pd complexes better than simple thiols, and it operates efficiently without requiring pH adjustment, preserving your ester bond.
PART 3: EXECUTION PROTOCOLS
Protocol A: Batch Scavenging (The Standard)
Best for: <50g scale, final polishing step.
Reagents:
-
Crude Product (dissolved in THF, EtOAc, or DCM).
-
0.45 µm filter (PTFE or Nylon).
Step-by-Step:
-
Dissolution: Dissolve crude linker in 10-20 volumes of solvent. Avoid DMF/DMSO if possible (they compete with the scavenger for Pd coordination).
-
Stoichiometry Calculation:
-
If Pd content is known (e.g., 1000 ppm): Add 4–10 molar equivalents of scavenger relative to the residual Pd.
-
Rule of Thumb: If Pd content is unknown, add 5-10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Add scavenger. Stir at 40°C for 4 hours .
-
Note: Phenylacetates are stable at 40°C neutral pH. Do not reflux.
-
-
Filtration: Filter the suspension through a Celite pad or a 0.45 µm membrane to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.
Protocol B: Fixed-Bed Flow Scavenging (Scale-Up)
Best for: >100g scale, continuous processing.
Figure 2: Continuous flow setup for removing palladium using a packed scavenger cartridge.
-
Pack: Use a stainless steel column packed with SiliaMetS® DMT .
-
Condition: Flush column with pure solvent (THF) to remove interstitial air.
-
Flow: Pump the product solution through the column.
-
Residence Time: Aim for 5–10 minutes contact time (adjust flow rate based on column volume).
-
-
Monitor: Check UV to ensure product elution; check aliquots via colorimetric test (e.g., thiourea test) for Pd breakthrough.
PART 4: TROUBLESHOOTING & FAQs
Q1: I used the scavenger, but my Pd levels are still ~50 ppm (ICH limit is <10 ppm). Why?
Diagnosis: You likely have Pd(0) colloids or strongly coordinated Pd-phosphine complexes .
-
The Fix (Oxidation Strategy): Scavengers bind Pd(II) most effectively. Pd(0) clusters are "slippery."
-
Stir your crude solution open to air for 2 hours (if linker is not oxidation-sensitive).
-
Alternatively, add a mild oxidant (e.g., trace benzoquinone) to oxidize Pd(0) to Pd(II), which DMT/Thiol will then snap up immediately [1].
-
Q2: My phenylacetate linker hydrolyzed during scavenging.
Diagnosis: You likely used a scavenger with a basic backbone (e.g., amine-functionalized) or excessive heat in wet solvent.
-
The Fix: Switch to SiliaMetS® Thiol or DMT . These are capped, neutral silica species. Ensure your solvent (THF/EtOAc) is dry. Phenylacetates hydrolyze rapidly if water and heat are present, even without base.
Q3: The scavenger is clogging my filter.
Diagnosis: Mechanical attrition of the silica beads.
-
The Fix: Do not use a magnetic stir bar directly on the silica for long periods (it grinds the beads into fines). Use an overhead stirrer or a shaker (orbital agitation). For filtration, use a dual-layer filter: Celite on top of a 0.45 µm membrane.
Q4: Can I use Activated Carbon instead? It's cheaper.
Diagnosis: Yes, but with caveats.
-
The Fix: Activated carbon (e.g., Darco KB-G) is effective but non-selective. It may adsorb your phenylacetate linker (causing yield loss).
-
Test: Run a 100mg pilot. If yield recovery is <90%, switch to Functionalized Silica. Carbon is also notorious for leaching fine particles that register as "heavy metals" in particulate counting tests.
-
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[3][4] Link
-
SiliCycle Inc. (2023).[5] SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link
Sources
Validation & Comparative
Introduction: The Critical Role of Phenylacetate Amine Linkers in Modern Drug Development
An In-Depth Technical Guide to the Mass Spectrometry Analysis (LC-MS) of Phenylacetate Amine Linkers
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates efficacy, stability, and safety[1][2]. Phenylacetate and its derivatives represent a class of molecules that have been investigated for their therapeutic potential, including their ability to induce tumor cell differentiation[3][4]. When incorporated as part of an amine-reactive linker, the phenylacetate moiety offers a unique combination of aromaticity and a defined chemical handle, making it a valuable tool in bioconjugation.
The precise characterization of these linkers, both in their free form and when conjugated to biomolecules, is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the indispensable analytical technique for this purpose, providing unparalleled sensitivity and selectivity to navigate the complexity of biological samples[5]. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of LC-MS methodologies for analyzing phenylacetate amine linkers, offering field-proven insights into protocol optimization, data interpretation, and troubleshooting.
The Core Workflow: From Sample to Signal
The analysis of complex bioconjugates by LC-MS is a multi-stage process. Each step must be carefully optimized to ensure that the final data is both accurate and reproducible. The overall workflow involves sample preparation to isolate and concentrate the analyte, liquid chromatography to separate it from a complex matrix, and mass spectrometry to detect and identify it based on its mass-to-charge ratio.
Sources
- 1. purepeg.com [purepeg.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetate and phenylbutyrate as novel, nontoxic differentiation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Senior Application Scientist's Guide: Benchmarking Linker Length Effects in Phenylacetate Analogs
Authored by: A Senior Application Scientist
Introduction: The Unseen Architect of Drug Efficacy
In the intricate world of rational drug design, the "linker" or "spacer" is often an unsung hero. It is the molecular bridge connecting a pharmacophore to other essential moieties, and its composition dictates far more than mere connectivity. The choice of linker can profoundly influence a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile.[1][2] This guide provides an in-depth technical comparison of two of the most fundamental alkyl linkers—ethyl (-CH₂CH₂-) and propyl (-CH₂CH₂CH₂-)—within the context of a phenylacetate scaffold. We will dissect how the addition of a single methylene group can be the pivotal difference between a promising lead compound and a developmental dead-end, supported by established experimental frameworks.
The Central Question: Does One Carbon Atom Truly Matter?
At first glance, the distinction between an ethyl and a propyl linker appears trivial. Yet, this subtle structural modification introduces significant physicochemical changes that propagate to the macroscopic biological level. Understanding these changes is fundamental to interpreting structure-activity relationships (SAR).
-
Lipophilicity: The addition of a non-polar methylene unit inherently increases the molecule's hydrophobicity.[3][4] This can alter protein-ligand interactions, membrane permeability, and plasma protein binding.
-
Conformational Flexibility: The propyl linker possesses more rotatable bonds than the ethyl linker. This increased flexibility allows it to sweep a larger conformational space, potentially enabling it to adopt a more energetically favorable binding pose.[5][6] Conversely, this same flexibility can introduce an entropic penalty upon binding.[5][6]
-
Spatial Reach: A three-carbon spacer is longer than a two-carbon one. This extended reach may be necessary to engage with a distal amino acid residue or a secondary binding pocket, an interaction simply not possible for the shorter ethyl analog.[7] In some systems, a three-carbon spacer has been identified as optimal for activity.[7]
Comparative Analysis: Propyl vs. Ethyl Phenylacetates
The ideal linker length is not a universal constant but must be empirically determined for each biological target and chemical series.[8] A systematic evaluation is therefore essential.
A. Impact on Target Binding Affinity
The primary goal of a linker is often to position the pharmacophore—in this case, the phenylacetate group—optimally within the target's binding site. A difference of a single methylene unit can have a profound impact on this positioning and, consequently, the binding affinity.[9]
-
The "Optimal Fit" Hypothesis: The longer propyl linker may perfectly orient the phenyl group into a deep hydrophobic pocket, maximizing favorable van der Waals forces and displacing high-energy water molecules. In such a scenario, the ethyl linker would be too short to achieve this optimal engagement, resulting in weaker binding.
-
The "Entropic Penalty" Hypothesis: For the propyl linker to adopt its bound conformation, it must "freeze" more rotatable bonds than the ethyl linker. This loss of conformational entropy is energetically unfavorable.[5][6] If the additional enthalpic gains from the longer linker's interactions are insufficient to overcome this entropic cost, the ethyl-linked compound may paradoxically exhibit higher affinity.
-
The "Steric Clash" Hypothesis: Longer is not always better. The propyl linker could be too long for a constrained binding site, leading to steric hindrance with the protein backbone or side chains. This clash would force the molecule into a high-energy, unfavorable conformation, drastically reducing binding affinity. In this context, the shorter ethyl linker would be superior.[5][6]
Illustrative Binding Affinity Data
The following table presents hypothetical, yet plausible, experimental outcomes for ethyl and propyl phenylacetate analogs against three distinct protein targets, illustrating the target-dependent nature of optimal linker length.
| Compound ID | Linker | Target A (IC₅₀, nM) | Target B (IC₅₀, nM) | Target C (IC₅₀, nM) | Rationale |
| Cmpd-Et | Ethyl | 50 | 200 | 75 | Baseline |
| Cmpd-Pr | Propyl | 10 | 1500 | 85 | Target A: Propyl linker accesses a key hydrophobic pocket. Target B: Propyl linker is too long, causing a steric clash. Target C: Linker length has a negligible impact on binding. |
B. Effects on Enzymatic Stability
Phenylacetate esters are classic substrates for esterase enzymes found abundantly in plasma, the liver, and other tissues.[10][11] The hydrolysis of the ester bond is a primary metabolic pathway that deactivates the compound and facilitates its clearance. Therefore, understanding how linker length affects stability is crucial for predicting a compound's half-life.[11]
-
Mechanism of Interaction: The rate of hydrolysis depends on how effectively the compound binds to the active site of metabolic enzymes like carboxylesterases.[12] The size and lipophilicity of the alkyl group (ethyl vs. propyl) can influence this interaction.
-
Potential Outcomes:
-
Increased Stability: The bulkier propyl group may provide steric hindrance near the ester carbonyl, partially shielding it from nucleophilic attack by the enzyme's active site serine residue. This would slow down hydrolysis and increase the compound's metabolic stability.
-
Decreased Stability: The more hydrophobic propyl chain might form a stronger interaction with a hydrophobic patch within the esterase's active site, leading to a more stable enzyme-substrate complex and a faster rate of hydrolysis.
-
C. Pharmacokinetic (PK) and Pharmacodynamic (PD) Consequences
Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body.[13] The choice of linker impacts both.
-
Absorption and Distribution: The increased lipophilicity of the propyl analog can enhance its ability to cross cellular membranes, potentially leading to improved oral absorption and a larger volume of distribution.[14] This may also increase its capacity to cross the blood-brain barrier.[14]
-
Metabolism and Clearance: As detailed above, linker length directly influences metabolic stability. A compound that is rapidly hydrolyzed by esterases will have a high clearance rate and a short half-life, limiting its therapeutic window regardless of its potency.[11]
-
The PK/PD Trade-off: The ultimate goal is to achieve sufficient target engagement in vivo. A compound with a propyl linker might be 5-fold more potent in a binding assay (improved PD) but have a 10-fold shorter half-life due to rapid metabolism (poor PK). In this case, the less potent ethyl analog with better stability would be the superior clinical candidate. This highlights the necessity of co-optimizing potency and pharmacokinetic properties.
Experimental Design for a Head-to-Head Comparison
To ensure trustworthiness and reproducibility, a robust experimental workflow is paramount. The following diagram and protocols outline a self-validating system for comparing ethyl and propyl phenylacetate analogs.
Caption: A typical experimental workflow for comparing linker length effects.
Experimental Protocols
Protocol 1: Synthesis of Propyl and Ethyl Phenylacetates
This protocol describes a standard Fischer esterification for obtaining the required test compounds.
-
Reaction Setup: To a round-bottom flask, add phenylacetic acid (1.0 eq).
-
Add Alcohol: Add the corresponding alcohol, either absolute ethanol (for ethyl phenylacetate) or 1-propanol (for propyl phenylacetate), in excess (e.g., 10-20 eq) to serve as both reagent and solvent.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).[15]
-
Work-up: After cooling, pour the mixture into water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final ester.
-
Characterization: Confirm the identity and purity (>95%) of the final products using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: In Vitro Target Binding/Functional Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀).
-
Compound Preparation: Prepare stock solutions of ethyl and propyl phenylacetate analogs in 100% DMSO. Perform a serial dilution series in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.[16]
-
Assay Plate Setup: Add the appropriate target protein, substrate, and any co-factors to the wells of a microtiter plate.
-
Initiate Reaction: Add the serially diluted compounds to the wells to initiate the assay. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined amount of time.
-
Signal Detection: Stop the reaction and measure the output signal (e.g., fluorescence, absorbance, luminescence) using a plate reader.
-
Data Analysis: Convert raw signal data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]
Protocol 3: In Vitro Plasma Stability Assay
This is a critical assay to evaluate metabolic liability due to plasma esterases.[10][11]
-
Materials: Test compounds (ethyl and propyl analogs), control compound (a known stable compound), pooled animal or human plasma, acetonitrile (ACN) with an internal standard (IS).
-
Compound Incubation: Add a small volume of the test compound stock solution (e.g., 1 µL of 1 mM stock) to pre-warmed plasma (e.g., 99 µL) at 37°C to achieve a final concentration of 10 µM.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture (e.g., 25 µL).
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of ice-cold ACN containing an IS (e.g., 100 µL). This precipitates the plasma proteins.
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point, normalized to the T=0 sample.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the in vitro half-life (T₁/₂) using the equation: T₁/₂ = 0.693 / k.[10]
Conclusion and Strategic Recommendations
The decision to use an ethyl versus a propyl linker is a pivotal one in the optimization of a phenylacetate-based lead series. This guide demonstrates that this choice is not arbitrary but is governed by predictable physicochemical principles and must be validated by empirical data.
Key Takeaways:
-
No Universal Optimum: The ideal linker length is exquisitely dependent on the specific topology of the target binding site. A linker that is optimal for one target may be detrimental for another.[8]
-
Balancing Potency and Stability: A gain in binding affinity (PD) is therapeutically meaningless if it comes at the cost of a drastically shortened half-life (PK). Both parameters must be evaluated in parallel.
-
Empirical Data is King: While molecular modeling can provide valuable hypotheses, the final decision must be grounded in robust experimental data from assays like those described herein.
For researchers and drug development professionals, the strategic path forward is clear: synthesize and test both the ethyl and propyl analogs early in the discovery process. The insights gained from this direct comparison will provide a foundational understanding of the structure-activity and structure-property relationships, enabling a more rational and efficient progression of your drug discovery program.
References
-
A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ligand Density and Linker Length are Critical Factors for Multivalent Nanoparticle–Receptor Interactions | ACS Applied Materials & Interfaces. (2018, December 6). Retrieved February 15, 2026, from [Link]
-
Structure-activity relationship for branched oxyquinoline HIF activators: Effect of modifications to phenylacetamide "tail" - PubMed. (2017, February 15). Retrieved February 15, 2026, from [Link]
-
Ligand Density and Linker Length are Critical Factors for Multivalent Nanoparticle–Receptor Interactions | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]
-
Linkers in the structural biology of protein–protein interactions - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Plasma Stability Assay - Creative Bioarray. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (2025, July 15). Retrieved February 15, 2026, from [Link]
-
Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed. (2017, December 12). Retrieved February 15, 2026, from [Link]
-
Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target - MDPI. (2024, November 15). Retrieved February 15, 2026, from [Link]
-
Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel - MATEC Web of Conferences. (n.d.). Retrieved February 15, 2026, from [Link]
-
Role of linkers in communication between protein modules - ResearchGate. (2025, October 24). Retrieved February 15, 2026, from [Link]
-
Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration - PubMed. (2022, October 8). Retrieved February 15, 2026, from [Link]
-
ethyl phenylacetate - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA. (2009, March 15). Retrieved February 15, 2026, from [Link]
-
Synthesis of propyl phenylacetate (1). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fusion Protein Linkers: Property, Design and Functionality - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors | ACS Medicinal Chemistry Letters. (2018, February 16). Retrieved February 15, 2026, from [Link]
-
Esterase-catalyzed reaction and canonical activity assay. (A) Enzymatic... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - MDPI. (2022, February 24). Retrieved February 15, 2026, from [Link]
-
SYNTHESIS, PRO-APOPTOTIC ACTIVITY AND 2D-QSAR STUDIES OF NEW ANALOGUES OF FLUPHENAZINE. (n.d.). Retrieved February 15, 2026, from [Link]
-
"Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. (2017, June 15). Retrieved February 15, 2026, from [Link]
-
Synthesis of ethyl phenylacetate - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]
-
Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target - PubMed. (2024, November 15). Retrieved February 15, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - MDPI. (2024, March 31). Retrieved February 15, 2026, from [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed. (2021, June 23). Retrieved February 15, 2026, from [Link]
-
Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens - JSciMed Central. (2018, May 12). Retrieved February 15, 2026, from [Link]
-
Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix. (n.d.). Retrieved February 15, 2026, from [Link]
-
Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin - MDPI. (1989, December 12). Retrieved February 15, 2026, from [Link]
-
Pharmacokinetic parameters of theophylline, propyl-and butylxanthines - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation - MDPI. (2023, January 16). Retrieved February 15, 2026, from [Link]
-
Linkers in fragment-based drug design: an overview of the literature - PubMed. (2023, July 19). Retrieved February 15, 2026, from [Link]
Sources
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linkers in fragment-based drug design: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Plasma Stability Assay - Enamine [enamine.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens [jscimedcentral.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
Comparative Guide: Amino-Phenyl-Acetate (PAPA) vs. p-Aminobenzyl Carbamate (PABC) Linkers in ADCs
[1][2]
Executive Summary
The stability and release kinetics of the linker determine the therapeutic index of an Antibody-Drug Conjugate (ADC). While p-Aminobenzyl Carbamate (PABC) remains the gold standard for self-immolative linkers (e.g., in Brentuximab vedotin), recent patent disclosures have highlighted Amino-Phenyl-Acetate (PAPA) derivatives as emerging alternatives.[1][2] These linkers address critical liabilities of PABC, specifically hydrophobicity-driven aggregation and species-dependent plasma instability (e.g., carboxylesterase 1c [Ces1c] sensitivity in murine models).[1] This guide objectively compares these two classes, providing protocols for stability assessment and mechanistic diagrams.
Mechanistic Comparison: PABC vs. PAPA
The Standard: p-Aminobenzyl Carbamate (PABC)
The PABC spacer is typically paired with a protease-cleavable dipeptide (e.g., Val-Cit).[1][2] Upon enzymatic cleavage (e.g., by Cathepsin B), the resulting aniline intermediate undergoes a spontaneous 1,6-elimination , releasing carbon dioxide and the free drug.
-
Mechanism: 1,6-quinone methide rearrangement.
-
Liability: The quinone methide intermediate is electrophilic and can react with off-target nucleophiles (immunogenicity risk).[1][2] Furthermore, the carbamate linkage is susceptible to extracellular esterases (Ces1c) in rodents, complicating preclinical safety data.
The Alternative: Amino-Phenyl-Acetate (PAPA)
4-Aminophenylacetic acid (PAPA) linkers utilize a phenyl-acetyl scaffold.[1][2] Depending on the specific patent claims (e.g., US20150105541A1), PAPA can function either as a non-self-immolative spacer providing steric control or as an esterase-sensitive trigger .[1]
-
Mechanism:
-
Type A (Spacer): Provides a stable -CH2-COOH tether, often improving solubility compared to the benzyl alcohol of PABC.
-
Type B (Trigger): Ester-linked PAPA derivatives can be designed to be cleaved by intracellular esterases or hydrolytic conditions specific to the tumor microenvironment.
-
-
Advantage: PAPA derivatives often exhibit lower hydrophobicity, reducing the risk of ADC aggregation—a major cause of fast clearance and hepatotoxicity.
Pathway Visualization
The following diagram contrasts the cleavage pathways of Val-Cit-PABC (Standard) and a generic Protease-PAPA system.
Figure 1: Comparative cleavage logic. PABC relies on electronic cascade (1,6-elimination), whereas PAPA systems typically rely on direct hydrolysis or esterase action, avoiding quinone methide formation.[1]
Performance Data: Stability & Efficacy
The following table synthesizes data from recent patent literature (e.g., US20240000963A1, US20150105541A1) and comparative studies on linker stability.
| Feature | Val-Cit-PABC (Standard) | Amino-Phenyl-Acetate (PAPA) | Clinical Implication |
| Plasma Stability (Human) | High (t1/2 > 7 days) | High (t1/2 > 7 days) | Both suitable for human dosing.[1][2] |
| Plasma Stability (Mouse) | Low (Ces1c sensitivity) | Moderate to High | PABC requires Ces1c-knockout mice for accurate tox studies; PAPA may bypass this artifact.[1][2] |
| Hydrophobicity | High (Promotes aggregation) | Low (More hydrophilic) | PAPA linkers reduce "sticky" ADC behavior, improving PK profiles.[1][2] |
| Cleavage Byproducts | CO2, Quinone Methide | Phenylacetic acid derivative | PAPA avoids generating electrophilic quinone methides (potential immunogens).[1][2] |
| Payload Compatibility | Amine/Hydroxyl/Phenol | Primarily Amines/Hydroxyls | PABC is more versatile for phenol release; PAPA is excellent for amine payloads. |
Key Finding: Recent patents (US20240000963A1) highlight that modifying the phenyl ring (as in PAPA or hydrophilic variants) significantly reduces the Drug-to-Antibody Ratio (DAR) heterogeneity by preventing non-covalent aggregation, a common failure mode for PABC-ADCs.[1][2]
Experimental Protocols
Protocol: Plasma Stability Assessment (In Vitro)
Objective: To differentiate Ces1c-mediated instability (PABC) from true chemical instability (PAPA).[1][2]
Materials:
Workflow:
-
Preparation: Dilute ADC to 10 µg/mL in plasma (Human vs. Mouse).
-
Control Arm: Add 1 mM BNPP to one set of mouse plasma samples (inhibits Ces1c).
-
Incubation: Incubate at 37°C in a humidified CO2 incubator.
-
Sampling: Aliquot 50 µL at T=0, 4h, 24h, 48h, 96h.
-
Extraction: Quench with 150 µL cold acetonitrile (containing internal standard). Vortex 1 min, centrifuge at 14,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor for:
Interpretation:
-
If Mouse Plasma degradation >> Human Plasma degradation AND BNPP rescues stability
Ces1c Liability (Typical of PABC).[1][2] -
If Mouse ≈ Human degradation
Chemical Instability (Linker design failure).[1][2]
Protocol: Hydrophobicity Analysis (HIC-HPLC)
Objective: To quantify the "stickiness" of the linker-payload, which predicts in vivo clearance.[1]
Method: Hydrophobic Interaction Chromatography (HIC).[1][2]
-
Column: TSKgel Butyl-NPR (2.5 µm, 4.6 mm x 35 mm).[1]
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
Gradient: 0% B to 100% B over 15 minutes.
-
Data Output: Calculate the Retention Time (RT) of the ADC peak.
References
-
Hydrophilic linkers and conjug
-
Antibody-active agent conjug
-
Humanized anti-Tn-MUC1 antibodies and their conjug
-
Linker Technologies for Antibody-Drug Conjug
Sources
- 1. US20240000963A1 - Hydrophilic linkers and conjugates thereof - Google Patents [patents.google.com]
- 2. US20150314007A1 - Linker-payload molecule conjugates - Google Patents [patents.google.com]
- 3. US20150105541A1 - Antibody-active agent conjugates and methods of use - Google Patents [patents.google.com]
- 4. US20170267778A1 - Humanized anti-tn-muc1 antibodies and their conjugates - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
CAS: 1065136-43-7 | Role: Intermediate / Linker Scaffold
Hazard Architecture & Risk Analysis
From the desk of the Senior Application Scientist
As this specific intermediate lacks a widely published, compound-specific Safety Data Sheet (SDS), we apply Functional Group Hazard Analysis (FGHA) . We derive our safety protocols not from generic templates, but from the specific reactivity of its two primary moieties: the primary amine and the tert-butyl ester .
-
The Amine Vector (Primary Aliphatic Amine): The 3-aminopropyl tail is the critical safety concern. Primary amines are notorious sensitizers and irritants . They readily cross the dermis, leading to potential chemical burns or long-term allergic sensitization. Furthermore, this group is air-sensitive; oxidation not only degrades your yield but can produce uncharacterized, potentially toxic byproducts.
-
The Ester Vector (Tert-butyl Acetate derivative): While providing lipophilicity, this group suggests the compound acts as a solvent-like permeator, potentially accelerating the transport of the amine portion through protective barriers (gloves).
Core Hazard Classification (Inferred):
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).[1]
PPE Specifications Matrix
Do not rely on "standard" lab PPE. This compound requires specific barrier integrity.
| PPE Category | Standard Requirement | Technical Justification & Specification |
| Hand Protection | Double Gloving Strategy | Primary Layer: Nitrile (min 5 mil).Secondary Layer: Nitrile (min 4 mil) or Laminate (Silver Shield) for prolonged handling.Why: Aliphatic amines can permeate thin nitrile. The "breakthrough time" for standard nitrile is likely <15 mins for this class of molecule.[4] Change outer gloves immediately upon splash.[4][5] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if the compound is an oil/liquid. Vapors from the amine moiety can irritate the lacrimal glands. Goggles provide a vapor seal. |
| Respiratory | Engineering Control (Primary) | Mandatory: Handle ONLY inside a certified chemical fume hood.Contingency: If hood failure occurs, use a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Standard N95s offer zero protection against amine vapors. |
| Body Defense | Lab Coat + Apron | Material: 100% Cotton or Nomex (fire resistant).Add-on: Use a disposable Tyvek sleeve protector or apron if transferring volumes >100mg to prevent sleeve saturation. |
"Defense in Depth" Logic Flow
The following diagram illustrates the multi-layered safety system required for this compound.
Figure 1: The "Defense in Depth" model. Note that PPE is the secondary, not primary, line of defense.
Operational Protocol: Step-by-Step
Phase A: Pre-Synthesis Gowning
-
Inspection: Check fume hood flow rate (target: 80–100 fpm). Ensure an inert gas line (Nitrogen/Argon) is available to blanket the vessel (protects the amine from oxidation).
-
Donning Sequence:
-
Put on Lab Coat (buttoned to neck).
-
Don Inner Gloves (Nitrile, long cuff). Tucking lab coat sleeves into these gloves is a common error; instead, pull the glove cuff over the coat sleeve.
-
Don Outer Gloves (Standard Nitrile).
-
Adjust Splash Goggles to ensure a seal around the temples.
-
Phase B: Active Handling
-
Transfer: Weighing and transfer must happen inside the hood. Do not walk open containers across the lab.
-
The "Clean/Dirty" Hand Rule: Designate your non-dominant hand as "Clean" (touching sash, notebook) and dominant hand as "Dirty" (handling the flask/spatula).
-
Spill Prevention: Place the receiving flask in a secondary container (beaker or tray) to catch drips.
-
Amine Quenching (Trace): Wipe the spatula/syringe immediately with a Kimwipe dampened with dilute acetic acid or ethanol to neutralize the amine residue before removing it from the hood.
Phase C: De-Gowning (Doffing)
-
Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out) to remove outer gloves inside the hood. Dispose of as solid hazardous waste.
-
Inspection: Inspect inner gloves for yellowing or oily spots (signs of permeation).
-
Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use ethanol on bare hands , as it increases skin permeability to any residual chemical.
Emergency Response & Disposal Logic
Scenario: Accidental Spill (>5mL) Do not attempt to wipe up a large amine spill with paper towels alone; the vapors will overwhelm you.
Figure 2: Logic flow for spill remediation. Note the critical decision point regarding spill location.
Disposal Specifications:
-
Solid Waste: Contaminated gloves, paper towels, and silica gel must go into "Solid Hazardous Waste."
-
Liquid Waste: Segregate into "Organic Waste - Basic" or "General Organic" depending on facility rules. Do not mix with oxidizing acids (e.g., Nitric Acid waste), as the amine can react violently.
-
Container Cleaning: Rinse glassware with Acetone, then a dilute 1M HCl wash (to protonate/solubilize the amine), followed by water.
References
-
American Chemical Society (ACS). (2023).[6] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Link
-
Occupational Safety and Health Administration (OSHA). (2011).[7] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[7] Link
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
